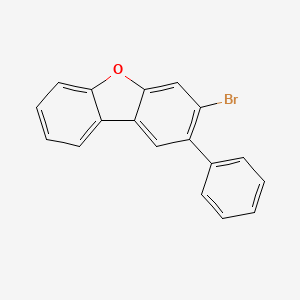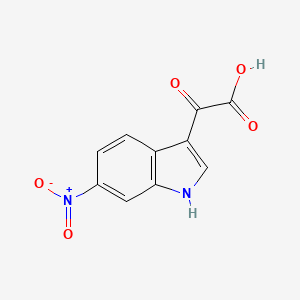
2-(6-Nitro-3-indolyl)-2-oxoacetic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Nitro-3-indolyl)-2-oxoacetic Acid is a chemical compound known for its unique structure and properties. It is characterized by the presence of a nitro group attached to the indole ring, which significantly influences its reactivity and applications. This compound is of interest in various fields, including organic chemistry, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Nitro-3-indolyl)-2-oxoacetic Acid typically involves the nitration of an indole derivative followed by the introduction of an oxoacetic acid moiety. One common method includes the nitration of 3-indole acetic acid using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to oxidation to form the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and oxidation processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(6-Nitro-3-indolyl)-2-oxoacetic Acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in electrophilic substitution reactions, particularly at the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of 2-(6-Amino-3-indolyl)-2-oxoacetic Acid.
Substitution: Formation of various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
2-(6-Nitro-3-indolyl)-2-oxoacetic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(6-Nitro-3-indolyl)-2-oxoacetic Acid involves its interaction with various molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The indole ring structure allows for interactions with enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(6-Nitro-3-indolyl)-2-oxoacetate
- 2-(6-Nitro-3-indolyl)-2-oxoacetamide
- 2-(6-Nitro-3-indolyl)-2-oxoethanol
Uniqueness
2-(6-Nitro-3-indolyl)-2-oxoacetic Acid is unique due to its specific combination of a nitro group and an oxoacetic acid moiety attached to the indole ring. This unique structure imparts distinct reactivity and properties, making it valuable for specific applications that similar compounds may not be suitable for.
Properties
Molecular Formula |
C10H6N2O5 |
|---|---|
Molecular Weight |
234.16 g/mol |
IUPAC Name |
2-(6-nitro-1H-indol-3-yl)-2-oxoacetic acid |
InChI |
InChI=1S/C10H6N2O5/c13-9(10(14)15)7-4-11-8-3-5(12(16)17)1-2-6(7)8/h1-4,11H,(H,14,15) |
InChI Key |
QYOFKUAUGXLRSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC=C2C(=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


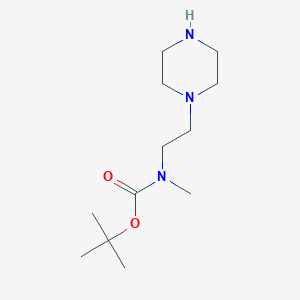
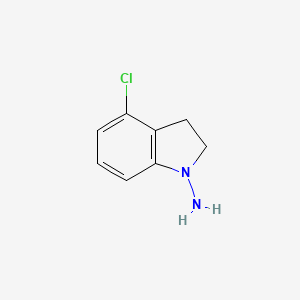

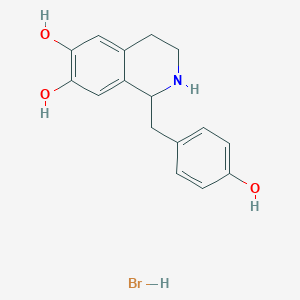
![[5-(2-amino-3-ethoxy-3-oxopropyl)-1H-imidazol-2-yl]sulfanylformic acid;dihydrochloride](/img/structure/B12285498.png)
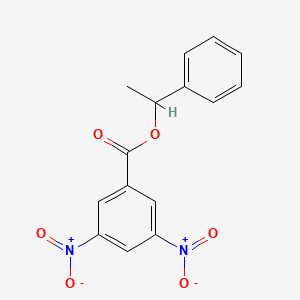

![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[2-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]benzoyl]amino]hexanoic acid](/img/structure/B12285526.png)
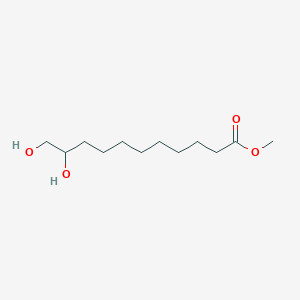
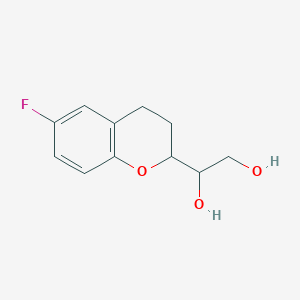
![(1R,5S,7R)-9-oxo-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B12285546.png)
![[[2-(hydroxymethyl)-3,4-dimethoxyphenyl]-(4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)methyl] acetate](/img/structure/B12285550.png)
